

An In-depth Technical Guide to the Synthesis of Solvent Orange 60

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Compound of Interest

Compound Name: Solvent Orange 60

Cat. No.: B3432604

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Abstract

Solvent Orange 60, also known by trade names such as Transparent Orange 3G, is a perinone-type dye widely utilized in the plastics industry for its vibrant yellowish-orange hue and excellent thermal stability.[1][2][3][4][5] This technical guide provides a comprehensive overview of the primary synthesis pathway for **Solvent Orange 60**, detailing the underlying chemical reaction, experimental protocols, and relevant quantitative data. The information is intended for an audience with a professional background in chemistry and materials science.

Core Synthesis Pathway: Condensation and Cyclization

The principal manufacturing method for **Solvent Orange 60** involves a two-step, one-pot reaction between 1,8-diaminonaphthalene (also known as Naphthalene-1,8-diamine) and phthalic anhydride. The process begins with the condensation of the reactants, followed by an intramolecular cyclization (ring closure) to yield the final product, 12H-Phthaloperin-12-one (C.I. 564100).

The reaction is typically facilitated in the presence of a polar organic solvent, a dilute acid, and a non-ionic catalyst. This method combines the advantages of high product quality associated with solvent-based synthesis and the cost-effectiveness of aqueous phase methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of **Solvent Orange 60** as derived from publically available chemical literature and patents.

Table 1: Reactant and Catalyst Specifications

Component	Role	Molar/Mass Ratio	Recommended Concentration/Dosage
1,8-Diaminonaphthalene	Starting Material	1 part by mass	-
Phthalic Anhydride	Starting Material	1 part by mass	-
Hydrochloric Acid	Acid Catalyst	-	1-5% mass concentration in solution
Polar Organic Solvent	Reaction Medium	-	1-50% of the total reaction medium
Non-ionic Active Catalyst	Catalyst	-	0.01-2% of the total reaction medium

Table 2: Reaction Conditions and Physical Properties

Parameter	Value
Reaction Temperature	Reflux
Reaction Time	8-15 hours
Melting Point	228-230 °C
Molecular Formula	C ₁₈ H ₁₀ N ₂ O
Molecular Weight	270.28 g/mol

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on the available literature. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Equipment:

- 1,8-Diaminonaphthalene
- Phthalic anhydride
- Hydrochloric acid (1-5% aqueous solution)
- Polar organic solvent (e.g., acetic acid, dimethylformamide, ethanol, or N-methylpyrrolidone)
- Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether or alkylphenol polyoxyethylene ether)
- Reaction vessel equipped with a stirrer and reflux condenser
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven
- pH indicator

Procedure:

- **Charging the Reactor:** In a reaction vessel equipped with a stirrer and reflux condenser, combine 1,8-diaminonaphthalene and phthalic anhydride in a 1:1 mass ratio.
- **Addition of Reaction Medium:** Add the hydrochloric acid solution, the chosen polar organic solvent, and the non-ionic active catalyst to the reaction vessel. The hydrochloric acid solution should be 10-20 times the mass of the 1,8-diaminonaphthalene. The polar organic

solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

- **Reaction Under Reflux:** Begin stirring the mixture and heat it to reflux. Maintain the refluxing state for a period of 8 to 15 hours.
- **Isolation of the Product:** After the reaction is complete, cool the mixture and filter the resulting precipitate.
- **Washing and Neutralization:** Wash the collected filter cake with clear water until the pH of the filtrate is neutral. This step is crucial for removing any remaining acidic impurities.
- **Drying:** Dry the purified product in a suitable drying oven to obtain **Solvent Orange 60** as an orange powder.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process for **Solvent Orange 60**.



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Caption: A flowchart illustrating the synthesis workflow for **Solvent Orange 60**.

Safety Considerations

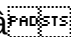
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to commencing any experimental work. **Solvent Orange 60** has been identified as a potential contact sensitizer.

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